molecular formula C24H33N3O2 B1675612 LY 215840 CAS No. 137328-52-0

LY 215840

Cat. No.: B1675612
CAS No.: 137328-52-0
M. Wt: 395.5 g/mol
InChI Key: IMSDOBUYDTVEHN-ILMFXRJHSA-N
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Description

LY215840 is an ergoline derivative drug developed by Eli Lilly. It acts as a potent and selective antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. This compound has shown anti-hypertensive and muscle relaxant effects in animal studies .

Preparation Methods

The synthesis of LY215840 involves several steps, starting with the preparation of the ergoline core structure. The synthetic route typically includes:

Industrial production methods for LY215840 are not widely documented, but they likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

LY215840 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the ergoline core or the functional groups attached to it.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LY215840 has several scientific research applications, including:

    Chemistry: Used as a tool to study the structure-activity relationship of ergoline derivatives.

    Biology: Investigated for its effects on serotonin receptors and its potential role in modulating neurotransmission.

    Medicine: Explored for its potential therapeutic effects in conditions related to hypertension and muscle relaxation.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Mechanism of Action

LY215840 exerts its effects by acting as an antagonist at the serotonin 5-hydroxytryptamine 2 and 5-hydroxytryptamine 7 receptors. By blocking these receptors, LY215840 inhibits the action of serotonin, leading to reduced vascular and platelet responses. This mechanism is associated with its anti-hypertensive and muscle relaxant effects .

Comparison with Similar Compounds

LY215840 is compared with other ergoline derivatives such as LY53857, sergolexole, and amersergide. These compounds also possess affinity for serotonin receptors but differ in their selectivity and potency. LY215840 has the highest affinity for the serotonin 5-hydroxytryptamine 7 receptor, making it unique among its peers .

Similar Compounds

Properties

CAS No.

137328-52-0

Molecular Formula

C24H33N3O2

Molecular Weight

395.5 g/mol

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2R)-2-hydroxycyclopentyl]-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide

InChI

InChI=1S/C24H33N3O2/c1-14(2)27-13-15-11-21-18(17-6-4-8-20(27)23(15)17)10-16(12-26(21)3)24(29)25-19-7-5-9-22(19)28/h4,6,8,13-14,16,18-19,21-22,28H,5,7,9-12H2,1-3H3,(H,25,29)/t16-,18-,19+,21-,22-/m1/s1

InChI Key

IMSDOBUYDTVEHN-ILMFXRJHSA-N

Isomeric SMILES

CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)N[C@H]4CCC[C@H]4O)C5=C2C1=CC=C5

SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5

Canonical SMILES

CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCCC4O)C5=C2C1=CC=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ergoline-8-carboxamide, N-(2-hydroxycyclopentyl)-6-methyl-1-(1-methylethyl)-, (8beta(1S,2R))-
LY 215840
LY-215840
LY215840

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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